N-(2,5-dimethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-25-10-6-7-14(19(25)27)18-22-23-20(24(18)2)30-12-17(26)21-15-11-13(28-3)8-9-16(15)29-4/h6-11H,5,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPFFJCBINXZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with notable biological activities. This article explores its structure, synthesis, and biological implications based on various research findings.
Structural Overview
The compound features a unique combination of functional groups:
- Phenyl Group : Substituted with two methoxy groups at positions 2 and 5.
- Thioether Linkage : Connecting the phenyl group to the triazole ring.
- 1,2,4-Triazole Ring : Substituted with a dihydropyridinone moiety.
This structural configuration suggests potential interactions with biological targets, particularly in the fields of cancer treatment and antiviral applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and isothiocyanates.
- Coupling Reactions : These reactions attach the phenyl and dihydropyridinyl groups via appropriate linking strategies.
This synthetic pathway highlights the complexity involved in creating compounds with specific biological activities.
Biological Activity
Research indicates that compounds containing triazole and thioether functionalities exhibit significant biological activities:
Anticancer Properties
The compound has been studied for its potential as an anticancer agent . The presence of the triazole ring is associated with various anticancer mechanisms:
- Mechanism of Action : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Study : Compounds structurally similar to this one have shown activity against various cancer cell lines, including breast cancer (T47D) and colon carcinoma (HCT116), with reported IC50 values indicating effective inhibition at micromolar concentrations .
Antiviral Activity
This compound has also been explored for its antiviral properties . The structural features may enhance its interaction with viral proteins or inhibit viral replication pathways.
Comparative Analysis
A comparison of similar compounds reveals varying biological activities based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyltriazol-thio)acetamide | Similar triazole-thioether structure | Anticancer |
| N-(4-fluorophenyl)-2-(5-(1-(4-methoxyphenyl)-2oxoethyl)thio)-4-methyltriazolamide | Contains fluorophenyl and methoxy substitutions | FGFR inhibitor |
| 5-(4-chlorophenyl)-1H-[1,2,4]triazole derivatives | Triazole core with different substituents | Antimicrobial |
This table illustrates how modifications to the core structure can influence biological activity.
Mechanistic Studies
To further understand the biological activity of N-(2,5-dimethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-y)-4-methyltriazol-thio)acetamide, interaction studies using molecular docking and binding affinity assays are essential. These studies can elucidate how the compound interacts with specific biological macromolecules and optimize its pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with compounds from Pharmacopeial Forum 43(1) (2017), which describe thiazol- and ureido-containing molecules.
Structural and Functional Differences
Core Heterocycles :
- Target Compound : Contains a 1,2,4-triazole ring, which is less polar but more metabolically stable than thiazoles due to reduced susceptibility to oxidative degradation .
- Compound Y & Z () : Feature thiazol rings with hydroperoxy and ureido groups, which may enhance solubility but reduce stability in oxidative environments .
Substituent Effects :
- The 2,5-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to the thiazol-methyl-ureido groups in Compounds Y and Z, which prioritize hydrogen bonding for target interaction.
Key Observations
- Advantages of Target Compound: The triazole-thioacetamide linkage may confer superior stability over thiazol-based analogs, critical for prolonged therapeutic activity. The dihydropyridinone moiety could enhance binding to enzymes with hydrophobic active sites, unlike the hydroperoxy groups in Compound Y, which might limit shelf life.
Limitations :
- Lower solubility compared to ureido-containing analogs (Compounds Y/Z) may necessitate formulation adjustments for bioavailability.
Research Implications
The structural design of N-(2,5-dimethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suggests a balance between stability and activity. However, empirical validation is required to confirm its pharmacokinetic and pharmacodynamic profile. Comparative studies with thiazol-ureido compounds (e.g., Compounds Y/Z) highlight trade-offs between solubility and stability, guiding future optimization efforts .
Q & A
Q. What are the standard synthetic pathways for this compound, and how are intermediates characterized?
The synthesis typically involves sequential coupling of triazole, thioacetamide, and substituted aromatic moieties. Key steps include:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions .
- Step 2: Thioether linkage formation between the triazole and acetamide groups using thioglycolic acid derivatives, monitored by TLC .
- Step 3: Final coupling with the 2,5-dimethoxyphenyl group via nucleophilic substitution or amidation . Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry) and IR spectroscopy (to verify functional groups like C=O and S-H) .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are data inconsistencies addressed?
- Primary methods: 1H/13C NMR (for substituent positions), HRMS (for molecular ion validation), and IR (for functional group analysis) .
- Resolving contradictions: Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For stereochemical ambiguities, X-ray crystallography (using SHELXL ) or computational DFT-based geometry optimization is recommended .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- By-product removal: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
- Purity assessment: Analytical HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF enhances triazole cyclization efficiency compared to THF .
- Flow chemistry: Continuous-flow reactors reduce side reactions in exothermic steps (e.g., chloroacetylation) and improve reproducibility at scale .
Q. What computational tools predict the compound’s bioactivity, and how are predictions validated experimentally?
- In silico methods: PASS program for activity spectrum prediction (e.g., kinase inhibition) and molecular docking (AutoDock Vina) to identify binding modes with target proteins .
- Validation: Follow up with in vitro assays (e.g., enzyme inhibition IC50, cell viability assays) to confirm computational hits .
Q. How can crystallographic data resolve structural ambiguities in polymorphic or solvated forms?
- SHELX refinement: Use high-resolution X-ray data to model disorder (e.g., ethyl group rotamers) and hydrogen-bonding networks .
- Twinned data: Apply TWINABS for integration and refine using SHELXL’s twin-law options .
Q. What mechanistic insights guide the design of derivatives with enhanced stability or activity?
- Reactivity studies: Probe the triazole’s nucleophilicity (e.g., alkylation kinetics) and the dihydropyridinone’s redox stability using cyclic voltammetry .
- Derivatization: Introduce electron-withdrawing groups (e.g., -CF3) to the triazole to enhance metabolic stability .
Q. How are contradictions in biological assay data analyzed to refine structure-activity relationships (SAR)?
- Statistical rigor: Use ANOVA to identify outliers in dose-response data. Replicate assays under standardized conditions (e.g., cell passage number, serum batch) .
- Meta-analysis: Compare results across orthogonal assays (e.g., enzymatic vs. cellular) to distinguish target-specific effects from off-target interactions .
Methodological Notes
- Spectral cross-validation: Always correlate NMR shifts with calculated chemical shifts (e.g., via ACD/Labs or ChemDraw) to confirm assignments .
- Crystallography best practices: Collect data at low temperature (100 K) to minimize thermal motion artifacts and improve resolution .
- Scalability protocols: Transition batch reactions to flow systems gradually, starting with milligram-scale optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
